molecular formula C13H12N2O2S B2547632 (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1904046-10-1

(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2547632
CAS RN: 1904046-10-1
M. Wt: 260.31
InChI Key: RAPGZPUHPXZYIO-UHFFFAOYSA-N
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Description

(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-2-yl)methanone, also known as PTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Antitumor and Antibacterial Agents

  • Research has identified derivatives of thienopyridine and benzofuran, which include structural similarities to the compound of interest, as potent anti-tumor agents against specific tumorigenic cell lines. These findings suggest a promising avenue for developing new anticancer therapies (Hayakawa et al., 2004).
  • Organotin(IV) complexes derived from semicarbazone and thiosemicarbazones, related structurally to the compound, showed significant antibacterial activities against various bacterial strains, indicating potential applications in antimicrobial drug development (Singh et al., 2016).

Antimicrobial and Antitubercular Activities

  • New pyrimidine-azetidinone analogues were synthesized and exhibited in vitro antimicrobial and antitubercular activities, highlighting the compound's relevance in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Molecular Structure and Spectroscopic Properties

  • The compound and its derivatives have been the subject of spectroscopic characterization to understand their structure-activity relationships, which are crucial for designing molecules with specific biological activities (Sambaiah et al., 2017).

Enaminone-Based Synthesis

  • The synthesis of novel thieno-fused bicyclic compounds through new enaminone containing thieno[2,3-b]pyridine scaffold demonstrates the versatility of the compound in synthesizing complex molecules with potential biological applications (Mabkhot et al., 2015).

properties

IUPAC Name

(3-pyridin-3-yloxyazetidin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-13(12-4-2-6-18-12)15-8-11(9-15)17-10-3-1-5-14-7-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPGZPUHPXZYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-2-yl)methanone

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